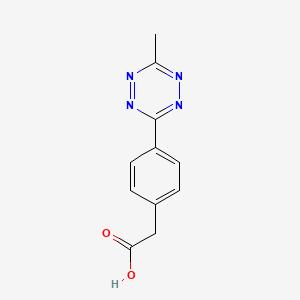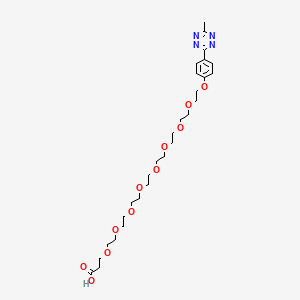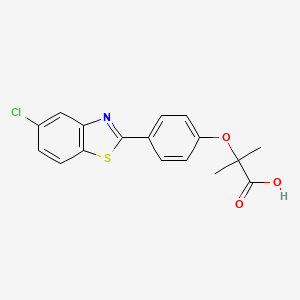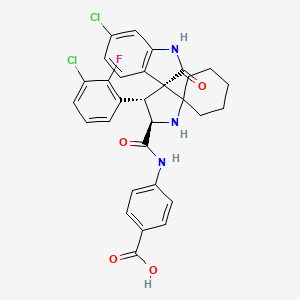![molecular formula C28H40F3N3O7 B609077 butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)
butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Übersicht
Beschreibung
MK-0812 (Succinate) is a potent and selective antagonist of the chemokine receptor CCR2. This compound has been extensively studied for its ability to block the monocyte chemoattractant protein-1 (MCP-1) mediated responses, which are crucial in various inflammatory processes . The compound is known for its high affinity and specificity towards CCR2, making it a valuable tool in scientific research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of MK-0812 (Succinate) is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: MK-0812 (Succinat) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile oder Elektrophile können je nach gewünschter Substitution verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Analoga erzeugen können .
Wissenschaftliche Forschungsanwendungen
MK-0812 (Succinat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um die Struktur-Wirkungs-Beziehung von CCR2-Antagonisten zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Rolle von CCR2 in verschiedenen biologischen Prozessen zu verstehen, darunter Entzündungen und die Immunantwort.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen wie Multipler Sklerose und rheumatoider Arthritis untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf CCR2 und verwandte Signalwege abzielen
5. Wirkmechanismus
MK-0812 (Succinat) übt seine Wirkung aus, indem es selektiv an den CCR2-Rezeptor bindet und so die Interaktion zwischen CCR2 und seinem Liganden, MCP-1, blockiert. Diese Hemmung verhindert die nachgeschalteten Signalwege, die zur Rekrutierung und Aktivierung von Monozyten führen, die Schlüsselprozesse bei Entzündungen sind. Die hohe Affinität der Verbindung für CCR2 gewährleistet eine effektive Blockade der durch MCP-1 vermittelten Reaktionen .
Ähnliche Verbindungen:
MK-0812: Die nicht-Succinat-Form der Verbindung.
RS-504393: Ein weiterer CCR2-Antagonist mit ähnlicher biologischer Aktivität.
INCB3344: Ein selektiver CCR2-Antagonist, der in der Forschung verwendet wird
Einzigartigkeit: MK-0812 (Succinat) ist aufgrund seiner hohen Selektivität und Potenz gegenüber CCR2 einzigartig. Im Vergleich zu anderen ähnlichen Verbindungen weist es eine höhere Affinität und eine effektivere Blockade der durch MCP-1 vermittelten Reaktionen auf, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .
Wirkmechanismus
MK-0812 (Succinate) exerts its effects by selectively binding to the CCR2 receptor, thereby blocking the interaction between CCR2 and its ligand, MCP-1. This inhibition prevents the downstream signaling pathways that lead to monocyte recruitment and activation, which are key processes in inflammation. The compound’s high affinity for CCR2 ensures effective blockade of MCP-1 mediated responses .
Vergleich Mit ähnlichen Verbindungen
MK-0812: The non-succinate form of the compound.
RS-504393: Another CCR2 antagonist with similar biological activity.
Uniqueness: MK-0812 (Succinate) is unique due to its high selectivity and potency towards CCR2. Compared to other similar compounds, it has a higher affinity and more effective blockade of MCP-1 mediated responses, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t18-,20+,21-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPJJJUIDYHHSM-PXUYIWLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40F3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















